molecular formula C13H20N4O2 B12948487 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one

5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one

Cat. No.: B12948487
M. Wt: 264.32 g/mol
InChI Key: DQFNECCOZXPFOP-UHFFFAOYSA-N
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Description

5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with morpholine and piperidine groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridazine Ring: Starting from hydrazine derivatives and diketones.

    Substitution Reactions: Introducing the morpholine and piperidine groups through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the piperidine or morpholine rings.

    Reduction: Reduction reactions might target specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be used to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various halides or other nucleophiles/electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified biological or chemical properties.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor for specific enzymes.

    Receptor Binding: Investigation into binding affinities for various biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating specific diseases or conditions.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for 5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Other compounds with similar pyridazine cores.

    Morpholine-Substituted Compounds: Compounds with morpholine groups attached to different cores.

    Piperidine-Substituted Compounds: Compounds with piperidine groups attached to different cores.

Uniqueness

5-Morpholino-2-(piperidin-3-yl)pyridazin-3(2H)-one may exhibit unique properties due to the specific combination of its substituents, potentially leading to distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H20N4O2

Molecular Weight

264.32 g/mol

IUPAC Name

5-morpholin-4-yl-2-piperidin-3-ylpyridazin-3-one

InChI

InChI=1S/C13H20N4O2/c18-13-8-12(16-4-6-19-7-5-16)10-15-17(13)11-2-1-3-14-9-11/h8,10-11,14H,1-7,9H2

InChI Key

DQFNECCOZXPFOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2C(=O)C=C(C=N2)N3CCOCC3

Origin of Product

United States

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